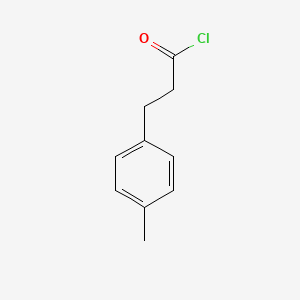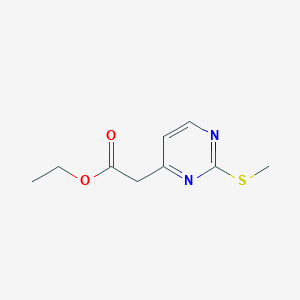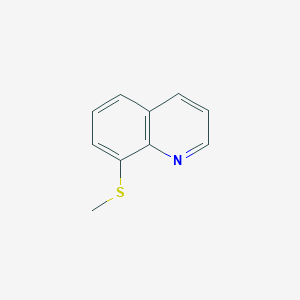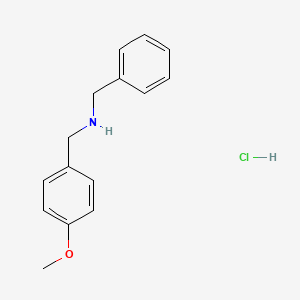
Methyl 2-(2-hydroxyethoxy)acetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of ethylene oxide with methyl glycolate . The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in various chemical syntheses.
Biology: The compound is employed in biochemical studies and as a reagent in enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: This compound is used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which Methyl 2-(2-hydroxyethoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-hydroxyethoxy)acetate: C5H10O4
Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate: C9H18O6
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct reactivity and solubility properties. Its ability to dissolve in both water and organic solvents makes it particularly valuable in various applications .
Propiedades
IUPAC Name |
methyl 2-(2-hydroxyethoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVGWVNSDLZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)






![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)



